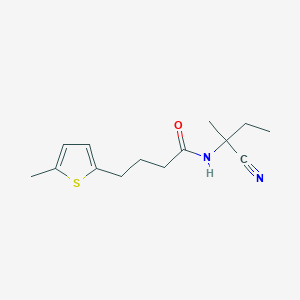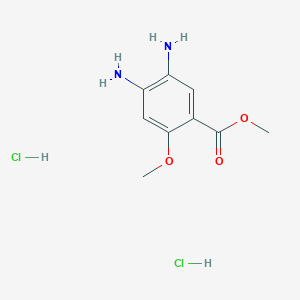![molecular formula C20H17F2NO B2752851 (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one CAS No. 920030-35-9](/img/structure/B2752851.png)
(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one is a useful research compound. Its molecular formula is C20H17F2NO and its molecular weight is 325.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one, also known as E-2012, are the Gamma-secretase subunit APH-1A and Gamma-secretase subunit PEN-2 . These proteins are part of the gamma-secretase complex, which plays a crucial role in the production of beta-amyloid, a major component of plaque in the brain thought to be a cause of Alzheimer’s disease .
Mode of Action
E-2012 interacts with its targets by modulating the function of gamma secretase. This modulation has shown potential to reduce the production of beta-amyloid in preclinical research . By reducing the production of beta-amyloid, E-2012 could potentially slow the progression of Alzheimer’s disease.
Biochemical Pathways
The primary biochemical pathway affected by E-2012 is the amyloidogenic pathway . This pathway involves the cleavage of the amyloid precursor protein (APP) by beta and gamma secretases, leading to the production of beta-amyloid . By modulating gamma secretase, E-2012 can potentially reduce the production of beta-amyloid, thereby affecting this pathway.
Result of Action
The molecular and cellular effects of E-2012’s action primarily involve the reduction of beta-amyloid production. This could potentially lead to a decrease in the formation of plaques in the brain, which are associated with the progression of Alzheimer’s disease .
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10+,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSZQZYFQPCCNH-OTYYAQKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)
![4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine](/img/structure/B2752772.png)



![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)
![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide](/img/structure/B2752782.png)





![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2752791.png)
